2-Phenylthiazolidine-4-carboxylic acid
Overview
Description
2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring with a phenyl group attached to the second carbon and a carboxylic acid group at the fourth position.
Mechanism of Action
Mode of Action
It has been studied for its radioprotective properties . This suggests that it may interact with cellular components to protect against radiation damage.
Result of Action
Its study for radioprotective properties suggests that it may have effects at the cellular level that protect against radiation damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of cysteine or its derivatives with aromatic aldehydes. One common method is the condensation of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential radioprotective properties.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.
2-Phenylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.
2-Phenyl-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
2-Phenylthiazolidine-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42607-21-6 | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxy-2-phenylthiazolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Phenylthiazolidine-4-carboxylic acid?
A1: this compound is a chiral molecule with two stereocenters, leading to the existence of four stereoisomers. The molecule features a thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position.
Q2: How does the stereochemistry of this compound derivatives influence their biological activity?
A: Research has shown that the stereochemistry of this compound derivatives plays a crucial role in their biological activity. For instance, in the development of S-Methylmethionine Sulfonium (SMMS) derivatives for skin protection against ultraviolet exposure, the specific stereoisomers (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid were identified as exhibiting the desired effects on human dermal fibroblasts and keratinocytes []. This highlights the importance of stereochemical control during synthesis when targeting specific biological applications.
Q3: What synthetic routes have been explored for the preparation of this compound and its derivatives?
A: Several synthetic approaches have been reported for this compound and its derivatives. One method involves the reaction of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring [, ]. Microwave irradiation has been explored to accelerate this reaction, offering advantages such as reduced reaction times and higher yields []. Another approach utilizes (2R,4R)-N-acyl-2-phenylthiazolidine-4-carboxylic acids as starting materials for the generation of reactive intermediates, such as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. These intermediates can undergo further transformations, like intramolecular 1,3-dipolar cycloaddition reactions, to afford complex heterocyclic compounds, including chiral 1H-pyrrolo[1,2-c]thiazole derivatives [].
Q4: What applications have been investigated for this compound and its derivatives?
A: this compound derivatives have shown potential in various applications. Studies have explored their radioprotective properties [, ], highlighting their potential in mitigating the harmful effects of radiation exposure. Additionally, these compounds have demonstrated promising anti-cancer activity, particularly against human breast cancer cell lines []. This activity is attributed to their ability to act as anti-proliferative agents. Furthermore, derivatives have been investigated for their skin-protective effects against ultraviolet radiation, with potential applications in cosmetics and dermatology [].
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